molecular formula C17H17NO5 B5600091 Methyl 3-(3,4-dimethoxybenzamido)benzoate

Methyl 3-(3,4-dimethoxybenzamido)benzoate

Cat. No.: B5600091
M. Wt: 315.32 g/mol
InChI Key: PHORRMNQBMEWSQ-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dimethoxybenzamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with a 3,4-dimethoxybenzamido group

Scientific Research Applications

Methyl 3-(3,4-dimethoxybenzamido)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,4-dimethoxybenzamido)benzoate typically involves the esterification of 3-(3,4-dimethoxybenzamido)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-dimethoxybenzamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the amide group.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3,4-dihydroxybenzamido)benzoic acid.

    Reduction: Formation of 3-(3,4-dimethoxybenzylamino)benzoate.

    Substitution: Formation of 3-(3,4-dimethoxybenzamido)benzoate derivatives with different substituents.

Mechanism of Action

The mechanism of action of Methyl 3-(3,4-dimethoxybenzamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-dimethoxybenzoate
  • Methyl 3,4-diaminobenzoate
  • Methyl 3,4-dihydroxybenzoate

Uniqueness

Methyl 3-(3,4-dimethoxybenzamido)benzoate is unique due to the presence of both the 3,4-dimethoxybenzamido group and the methyl ester group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 3-[(3,4-dimethoxybenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-21-14-8-7-11(10-15(14)22-2)16(19)18-13-6-4-5-12(9-13)17(20)23-3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHORRMNQBMEWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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